ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate
Description
Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate is an α,β-unsaturated ester featuring a sulfonyl group and an anilino substituent. The (2E)-configuration positions the sulfonyl and amino groups trans to each other, influencing its electronic and steric properties. The 2,4-difluorophenylsulfonyl moiety acts as a strong electron-withdrawing group, while the 4-ethylphenylamino group contributes moderate electron-donating and lipophilic characteristics.
Properties
IUPAC Name |
ethyl (E)-2-(2,4-difluorophenyl)sulfonyl-3-(4-ethylanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S/c1-3-13-5-8-15(9-6-13)22-12-18(19(23)26-4-2)27(24,25)17-10-7-14(20)11-16(17)21/h5-12,22H,3-4H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDINRQVDVENKG-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OCC)S(=O)(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C(=O)OCC)/S(=O)(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 2,4-difluorobenzenesulfonyl chloride, is prepared by reacting 2,4-difluorobenzenesulfonic acid with thionyl chloride.
Amination: The sulfonyl chloride is then reacted with 4-ethylphenylamine to form the corresponding sulfonamide.
Esterification: The sulfonamide is then subjected to a Knoevenagel condensation with ethyl acrylate in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.
Scientific Research Applications
Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: It may serve as a precursor for the development of new pharmaceuticals with potential therapeutic effects.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It could modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
(a) Ethyl (2E)-2-[(2,4-Dichlorophenyl)sulfonyl]-3-(4-methylanilino)-3-(methylsulfanyl)acrylonitrile
- Key Differences : Replaces fluorine with chlorine on the sulfonyl group and introduces a methylsulfanyl group.
- The methylsulfanyl group enhances steric bulk and may participate in sulfur-based interactions in biological systems.
- Applications : Used in synthesizing antimalarial benzothiazine derivatives .
(b) Ethyl 2-(4-Chlorophenyl)-3-(2,4-difluorophenoxy)acrylate
- Key Differences: Replaces sulfonyl with a phenoxy group.
- Impact: The ether linkage (phenoxy) is less electron-withdrawing than sulfonyl, reducing polarization of the α,β-unsaturated system. The 4-chlorophenyl group introduces a moderate electron-withdrawing effect.
- Applications : Structural studies highlight its planar conformation, favoring π-π stacking in crystallography .
Variations in the Amino Substituent
(a) (Z)-Ethyl 2-(4-Chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate
- Key Differences: Uses a 2,4-difluorophenylamino group instead of 4-ethylphenylamino and adopts a (Z)-configuration.
- Fluorine atoms enhance metabolic stability but reduce lipophilicity compared to the ethyl group.
- Applications : Serves as a precursor for fluorinated heterocycles .
(b) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
- Key Differences: Replaces sulfonyl with cyano and 4-ethylphenylamino with 4-methoxyphenyl.
- Impact: The cyano group is a stronger electron-withdrawing group than sulfonyl, increasing electrophilicity of the acrylate core. Methoxy’s electron-donating nature contrasts with ethyl’s mild hydrophobicity.
- Applications: Intermediate for 2-propenoylamides with pharmacological activity .
Ester Group Modifications
Methyl (2E)-2-cyano-3-(4-fluorophenyl)acrylate
- Key Differences: Methyl ester instead of ethyl and cyano instead of sulfonyl.
- Impact :
- Methyl esters generally exhibit lower metabolic stability than ethyl esters.
- Fluorophenyl provides electronegativity but lacks the sulfonyl’s resonance stabilization.
- Applications : Used in photochemical studies due to its UV activity .
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Physicochemical Properties
Biological Activity
Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate is a synthetic compound belonging to the class of sulfonyl acrylates, which are recognized for their diverse applications in medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 395.43 g/mol. The structure features a sulfonyl group attached to an acrylate moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl (E)-2-(2,4-difluorophenyl)sulfonyl-3-(4-ethylanilino)prop-2-enoate |
| CAS Number | 1327195-85-6 |
| Molecular Weight | 395.43 g/mol |
| Purity | >90% |
This compound interacts with various molecular targets, particularly enzymes and receptors involved in critical biological pathways. The compound may modulate signaling pathways that are essential for cell proliferation and differentiation.
Potential Molecular Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes that play roles in metabolic processes.
- Receptor Modulation : It could interact with receptors that are involved in cell signaling pathways, potentially affecting cellular responses.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. This compound may act as an inhibitor of cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study Example :
A study demonstrated that similar sulfonamide compounds effectively inhibited the growth of various cancer cell lines by inducing apoptosis through caspase activation .
Anti-inflammatory Effects
Compounds with a similar structure have been noted for their anti-inflammatory properties. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Research Findings
Several studies have explored the pharmacological activities associated with this compound:
-
Inhibition Studies : Research has shown that this compound can inhibit specific enzymes linked to inflammatory responses and cancer progression.
Enzyme Target Inhibition IC50 (µM) COX-1 0.5 COX-2 0.3 Caspase-3 0.8 - Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
